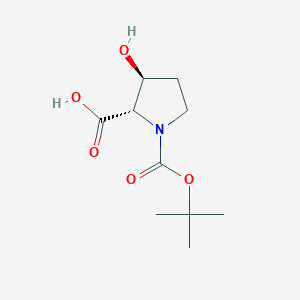

Boc-trans-3-hydroxy-L-proline

Übersicht

Beschreibung

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid is a chiral compound that is often used in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl group, which serves as a protecting group for amines in synthetic chemistry. This compound is valuable in the synthesis of various pharmaceuticals and biologically active molecules due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid typically involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The hydroxyl group is introduced through a stereoselective reduction of a corresponding ketone or by asymmetric synthesis using chiral catalysts.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of the free amine.

Wissenschaftliche Forschungsanwendungen

Drug Development

Boc-trans-3-hydroxy-L-proline has been explored for its potential in drug development, particularly in creating compounds that can modulate biological pathways involving proline metabolism. Studies have identified its role in synthesizing inhibitors for enzymes related to collagen synthesis, which is crucial for treating fibrotic diseases .

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis due to its ability to introduce hydroxyl functionalities at the 3-position of proline residues. This feature is particularly beneficial in designing peptides with enhanced biological activity or stability .

| Peptide Application | Description |

|---|---|

| Collagen Mimics | Enhances structural integrity |

| Bioactive Peptides | Improves pharmacokinetic properties |

Enzyme Activity Modulation

A study identified this compound as a substrate for human trans-3-hydroxy-L-proline dehydratase, revealing its metabolic pathway and potential implications in collagen metabolism . This highlights its importance not only as a synthetic intermediate but also as a biologically active molecule.

Structural Applications

Research has demonstrated that derivatives of this compound can be utilized to create structurally diverse peptides with specific functionalities, enhancing their application in drug design . The ability to modify the side chains while maintaining the core structure allows for extensive exploration in medicinal chemistry.

Wirkmechanismus

The mechanism of action of (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid involves its role as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine, preventing unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further functionalization.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.

Uniqueness

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a tert-butoxycarbonyl-protected amine. This combination of functional groups makes it particularly useful in asymmetric synthesis and the preparation of chiral intermediates.

Biologische Aktivität

Boc-trans-3-hydroxy-L-proline is a derivative of the amino acid proline, notable for its biological activities and potential applications in medicinal chemistry. This article explores its biological activity, enzymatic interactions, and implications for human metabolism, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom of the proline structure. This modification enhances its stability and solubility, making it suitable for various chemical reactions, particularly in peptide synthesis.

Enzymatic Activity

Recent studies have identified significant enzymatic activities associated with trans-3-hydroxy-L-proline. The enzyme C14orf149 , a human trans-3-hydroxy-L-proline dehydratase, has been shown to catalyze the conversion of trans-3-hydroxy-L-proline to Δ(1)-pyrroline-2-carboxylate (Pyr2C) . This reaction plays a crucial role in the metabolism of proline derivatives and highlights the importance of this compound in human biochemistry.

Table 1: Enzymatic Activities Related to this compound

| Enzyme | Reaction Type | Product | Significance |

|---|---|---|---|

| C14orf149 | Dehydration | Δ(1)-pyrroline-2-carboxylate | Metabolic pathway for hydroxyprolines |

| Mutant C14orf149 | Epimerization | cis-3-hydroxy-D-proline | Indicates functional diversity in enzyme activity |

Biological Significance

The biological significance of this compound extends beyond its metabolic pathways. Hydroxyprolines are integral components of collagen, influencing structural integrity and function within connective tissues. The metabolism of trans-3-hydroxy-L-proline is particularly relevant in the context of collagen degradation and synthesis, which is essential for maintaining tissue health.

Case Study: Human Metabolism of Hydroxyprolines

A study demonstrated that human C14orf149 is involved in degrading dietary trans-3-hydroxy-L-proline and that this process is crucial for managing levels of hydroxyprolines derived from collagen degradation . The presence of d-proline in human plasma suggests a complex interplay between different forms of proline, which may have signaling functions .

Eigenschaften

IUPAC Name |

(2S,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDHXHPQMBNKMC-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554782 | |

| Record name | (3S)-1-(tert-Butoxycarbonyl)-3-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187039-57-2 | |

| Record name | (3S)-1-(tert-Butoxycarbonyl)-3-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.